2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Overview
Description
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane: is a chlorinated organic compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms attached to a dioxane ring, making it highly chlorinated and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane typically involves the chlorination of 1,4-dioxane. The process requires specific conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and a suitable solvent, often under controlled temperature and pressure conditions to achieve the desired chlorination pattern.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial chlorinators and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as sodium hydroxide or alkyl halides are employed.
Major Products Formed:
Oxidation: Higher chlorinated dioxane derivatives.
Reduction: Less chlorinated dioxane derivatives.
Substitution: Functionalized dioxane compounds with various substituents.
Scientific Research Applications
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated organic compounds on health.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound’s high chlorine content allows it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
2,2,3,3,4,5,6-Heptachloro-1,1’-biphenyl: Another highly chlorinated compound with similar properties but a different structural framework.
2,2,3,3,4,4,5-Heptachloro-1,1’-biphenyl: Similar in chlorine content but differs in the arrangement of chlorine atoms.
2,2,3,4’,5,5’,6-Heptachloro-4-biphenylol: A chlorinated biphenylol with similar reactivity but different functional groups.
Uniqueness: 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is unique due to its specific chlorination pattern and dioxane ring structure, which confer distinct chemical and physical properties. Its high chlorine content and reactivity make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,3,3,5,5,6-heptachloro-1,4-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl7O2/c5-1-2(6,7)13-4(10,11)3(8,9)12-1/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFVSBDBUGOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-96-5 | |
Record name | 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60526 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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